N-(2-propyl-2H-tetrazol-5-yl)pentanamide

Description

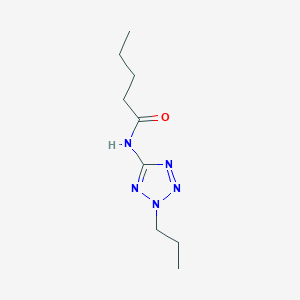

Structure

3D Structure

Properties

Molecular Formula |

C9H17N5O |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

N-(2-propyltetrazol-5-yl)pentanamide |

InChI |

InChI=1S/C9H17N5O/c1-3-5-6-8(15)10-9-11-13-14(12-9)7-4-2/h3-7H2,1-2H3,(H,10,12,15) |

InChI Key |

IGNNPMJBONUUKP-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)NC1=NN(N=N1)CCC |

Canonical SMILES |

CCCCC(=O)NC1=NN(N=N1)CCC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 2 Propyl 2h Tetrazol 5 Yl Pentanamide

General Synthetic Strategies for Tetrazole Ring Systems

The formation of the tetrazole ring is a cornerstone of this synthesis. Several methodologies have been developed for the construction of tetrazole systems, with the choice of method often depending on the desired substitution pattern and the available starting materials.

Nitrile-Azide Cycloaddition Reactions

The [3+2] cycloaddition reaction between a nitrile and an azide is one of the most common and versatile methods for the synthesis of 5-substituted-1H-tetrazoles. This reaction can be catalyzed by a variety of reagents to enhance its efficiency and selectivity.

Catalytic Systems in Nitrile-Azide Cycloaddition:

| Catalyst System | Key Features |

| Brønsted or Lewis Acids | Activates the nitrile substrate, leading to a stepwise mechanism through an imidoyl azide intermediate. Lewis acids like ZnBr₂ and AlCl₃ have shown significant rate enhancement. vulcanchem.com |

| Silica Sulfuric Acid | A heterogeneous catalyst that facilitates the reaction between nitriles and sodium azide in DMF, with reported yields ranging from 72% to 95%. |

| In Situ Generated Organocatalysts | For example, 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide, generated from N-methyl-2-pyrrolidone (NMP), sodium azide, and trimethylsilyl chloride, can accelerate the reaction under neutral conditions with microwave heating. vulcanchem.com |

This approach would typically involve the reaction of a propyl-substituted nitrile with an azide source to form the 5-substituted tetrazole precursor.

Cyclization Pathways for Tetrazole Formation

Beyond the direct cycloaddition, other cyclization pathways can lead to the formation of the tetrazole ring. One such method involves the intramolecular cyclization of an imidoyl azide, which can be generated in situ from the reaction of an imidoyl chloride with an azide salt. This pathway is particularly relevant when considering the stepwise mechanism of acid-catalyzed nitrile-azide reactions. vulcanchem.com The stability of the imidoyl azide intermediate and the subsequent cyclization are crucial steps in forming the final tetrazole product.

N-Alkylation Approaches to Tetrazole Derivatives

For the synthesis of N-(2-propyl-2H-tetrazol-5-yl)pentanamide, the propyl group is attached to one of the nitrogen atoms of the tetrazole ring. This is typically achieved through an N-alkylation step on a pre-formed 5-substituted tetrazole. The alkylation of tetrazoles can lead to a mixture of N-1 and N-2 isomers, and controlling the regioselectivity is a significant challenge.

Studies on the N-alkylation of similar tetrazole systems, such as N-benzoyl 5-(aminomethyl)tetrazole, have shown that the reaction with an alkylating agent in the presence of a base can yield a mixture of the two regioisomers. mdpi.com The ratio of these isomers can be influenced by factors such as the solvent, temperature, and the nature of the substituent on the tetrazole ring. For instance, in the alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl bromide, a slight preference for the 2,5-disubstituted product was observed. mdpi.com

To achieve the desired 2-propyl substitution, a careful selection of reaction conditions is necessary. The reaction of 5-substituted tetrazoles with adamantan-1-ol in concentrated sulfuric acid has been shown to proceed regioselectively to form the corresponding 2-adamantyl-5-aryl-2H-tetrazoles. researchgate.netnih.gov This suggests that specific acidic conditions can favor the formation of the N-2 isomer.

Synthesis of Pentanamide (B147674) and Related Amide Moieties

The pentanamide moiety of the target compound is formed through the creation of an amide bond. The synthesis of amides is a well-established area of organic chemistry with numerous reliable methods.

A common approach involves the reaction of a carboxylic acid or its activated derivative with an amine. In the context of synthesizing this compound, this would entail the reaction of 2-propyl-2H-tetrazol-5-amine with pentanoyl chloride or pentanoic acid under coupling conditions.

The synthesis of structurally related compounds, such as 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid, often involves the use of standard peptide coupling reagents to facilitate the amide bond formation. nih.govresearchgate.net

Specific Reaction Sequences for this compound Derivatization

While specific derivatization of this compound is not extensively documented, general principles of organic synthesis can be applied to predict potential transformations. Derivatization could target either the tetrazole ring or the pentanamide side chain.

For instance, if the pentanamide chain contained a suitable functional group, it could be further modified. A study on related compounds involved the esterification of a carboxylic acid group on a pentanamide-containing molecule to synthesize a series of ester derivatives. nih.govresearchgate.net This highlights the potential for derivatization at the amide portion of the molecule.

Yield Optimization and Reaction Condition Analysis

Optimizing the yield and purity of the final product requires a systematic analysis of the reaction conditions for each synthetic step.

For the nitrile-azide cycloaddition, factors such as the choice of catalyst, solvent, temperature, and reaction time are critical. Microwave-assisted synthesis has been shown to significantly reduce reaction times for tetrazole formation. vulcanchem.com

In the N-alkylation step, controlling the regioselectivity is paramount for maximizing the yield of the desired N-2 isomer. The choice of base, alkylating agent, and solvent can influence the isomer ratio. Computational studies, such as Density Functional Theory (DFT), can be employed to understand the thermodynamic and kinetic factors governing the alkylation and to predict the most favorable conditions for the desired isomer. mdpi.com

For the amide bond formation, the selection of the coupling reagent and reaction conditions can impact the yield and minimize side reactions. The purification of the final product, often through column chromatography, is also a critical step in obtaining a high-purity compound. mdpi.com

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For N-(2-propyl-2H-tetrazol-5-yl)pentanamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is utilized for a comprehensive structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides information on the number and types of hydrogen atoms present in a molecule. The chemical shift (δ) of each proton signal is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

While specific experimental data for this compound is not publicly available in the surveyed literature, a theoretical analysis based on established chemical shift values for similar structural motifs allows for a predicted spectrum. The propyl group attached to the tetrazole ring would exhibit a characteristic triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (B1212753) (CH₂) group adjacent to the methyl group, and a triplet for the methylene (CH₂) group directly attached to the nitrogen of the tetrazolyl ring. The pentanamide (B147674) moiety would show a triplet for its terminal methyl group, a complex multiplet for the three methylene groups in the chain, and a triplet for the methylene group alpha to the carbonyl group. An amide (NH) proton would also be expected, its chemical shift being sensitive to solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy probes the carbon backbone of a molecule. Each unique carbon atom gives a distinct signal, providing a count of the different carbon environments. The chemical shift of these signals offers insight into the type of carbon (e.g., alkyl, aromatic, carbonyl).

For this compound, the ¹³C NMR spectrum is predicted to show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon of the tetrazole ring (C5) would appear at a characteristic downfield shift. nih.gov The carbonyl carbon (C=O) of the pentanamide group would be the most downfield signal. The remaining signals would correspond to the propyl and pentyl alkyl chains. The chemical shifts for the carbons of the 2-propyl group on a tetrazole ring have been observed in related structures. nih.gov

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~170-175 |

| C5 (tetrazole) | ~160-165 |

| N-C H₂-CH₂-CH₃ | ~45-50 |

| N-CH₂-C H₂-CH₃ | ~22-27 |

| N-CH₂-CH₂-C H₃ | ~10-15 |

| CO-C H₂-CH₂-CH₂-CH₃ | ~35-40 |

| CO-CH₂-C H₂-CH₂-CH₃ | ~28-33 |

| CO-CH₂-CH₂-C H₂-CH₃ | ~22-27 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a crucial tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺), corresponding to the intact molecule, and a series of fragment ion peaks. The fragmentation pattern is often characteristic of the compound's structure. For this compound, expected fragmentation could include the loss of the propyl group, the pentanamide side chain, or cleavage of the tetrazole ring.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule and its fragments. The exact mass of this compound, with the molecular formula C₉H₁₇N₅O, can be calculated. nih.gov An experimental HRMS measurement confirming this exact mass would provide definitive proof of the compound's elemental formula.

Table 2: Molecular Weight and Exact Mass of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 211.26 g/mol | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the molecule is obtained. The IR spectrum of this compound is characterized by absorption bands corresponding to its distinct structural components: the secondary amide, the propyl and pentyl alkyl chains, and the N-substituted tetrazole ring.

The key functional groups and their expected characteristic absorption bands in the IR spectrum are detailed below. These assignments are based on established frequency ranges for similar functional groups found in related molecules, such as N-substituted tetrazoles and secondary amides. optica.orgmdpi.comnist.govucla.edulibretexts.org

A crucial aspect of the spectrum is the strong absorption band for the carbonyl (C=O) group of the amide, typically appearing in the 1690-1630 cm⁻¹ region. ucla.edu The presence of a band for the N-H stretch, usually between 3500 and 3300 cm⁻¹, confirms the secondary amide linkage. ucla.edulibretexts.org Vibrations associated with the tetrazole ring, including C=N and N=N stretching, are expected in the 1632-1475 cm⁻¹ and 1375 cm⁻¹ regions, respectively. mdpi.comajol.info The aliphatic C-H stretching from the propyl and pentyl groups will be evident in the 2950-2850 cm⁻¹ range. ucla.edu

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Frequency Range (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|---|

| Amide N-H | 3500 - 3300 | Stretch | Medium |

| Alkyl C-H | 2950 - 2850 | Stretch | Medium to Strong |

| Carbonyl C=O (Amide I) | 1690 - 1630 | Stretch | Strong |

| Amide N-H (Amide II) | 1570 - 1515 | Bend | Medium to Strong |

| Tetrazole Ring (C=N) | 1632 - 1475 | Stretch | Medium |

| Tetrazole Ring (N=N) | ~1375 | Stretch | Variable |

| Tetrazole Ring Skeletal Vibrations | 1160 - 900 | Ring Vibrations | Multiple, Medium to Weak |

| C-N | 1330 - 1240 | Stretch | Medium |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for determining the purity of synthesized compounds and for their isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) is a particularly suitable method for the analysis of this compound due to its polarity and UV-absorbing properties. acs.orgresearchgate.netijrpc.com

Purity assessment is typically performed using analytical reversed-phase HPLC (RP-HPLC). In this method, the compound is dissolved in a suitable solvent and injected into the HPLC system. It then travels through a column packed with a nonpolar stationary phase (such as C18-modified silica) propelled by a polar mobile phase. The purity is determined by the percentage of the total peak area that corresponds to the main compound peak in the resulting chromatogram. For isolation purposes, preparative HPLC can be employed, which uses larger columns to handle greater quantities of the material.

A typical HPLC method for the analysis of tetrazole derivatives involves a gradient elution, where the composition of the mobile phase is changed over time to ensure efficient separation of the target compound from any impurities or starting materials. researchgate.netijrpc.com Thin-layer chromatography (TLC) can also be used for rapid reaction monitoring and preliminary purity checks, often using a mobile phase like hexane/ethyl acetate. kashanu.ac.irnih.gov

Table 2: Representative HPLC Method for Analysis of this compound

| Parameter | Condition |

|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column | C18 (e.g., Zorbax Eclipse Plus C18, 100 x 4.6 mm, 3.5 µm) ijrpc.com |

| Mobile Phase A | 0.1% Phosphoric Acid in Water ijrpc.com |

| Mobile Phase B | Acetonitrile ijrpc.com |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min ijrpc.com |

| Detection | UV-Vis Spectrophotometry at ~220 nm ijrpc.com |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Structure Activity Relationship Sar and Pharmacophore Elucidation

Influence of Tetrazole Ring Substitutions on Biological Efficacy

The tetrazole ring is a crucial pharmacophore, and its substitution pattern significantly modulates the compound's properties. The electronic and steric characteristics of the substituents on the tetrazole ring are pivotal for biological activity.

Positional Isomerism and Activity Modulation (1H, 2H, 5-Substituted)

The tetrazole core allows for significant structural variation through positional isomerism, primarily involving the 1H and 2H tautomers of 5-substituted tetrazoles. nih.gov Substituted tetrazoles can exist as a mixture of 1H and 2H tautomeric forms, and the position of the substituent on the nitrogen atom profoundly influences the molecule's electronic distribution, pKa, and spatial arrangement. nih.gov This isomerism is a key factor in modulating biological activity. nih.gov

In many tetrazole-based compounds, one isomeric form may exhibit significantly higher potency than the other. For instance, in a series of novel oxazolidinones, the specific attachment position of a benzotriazole (B28993) moiety led to notable differences in antibacterial activity. researchgate.net The 1H and 2H isomers possess distinct physicochemical properties; for example, the 1H-tetrazole moiety in 5-substituted tetrazoles is widely recognized as a bioisostere of the carboxylic acid group, sharing a similar pKa and planar structure. mdpi.combohrium.com This allows it to engage in similar interactions with biological receptors. mdpi.org Conversely, N-substituted tetrazoles, such as the 2H-isomer in the title compound, are not acidic and present a different profile for receptor binding. The ratio of these isomers can be influenced by the electronic nature of the substituents on an attached aryl ring, with electron-withdrawing groups favoring one form over the other. tubitak.gov.tr

Effects of the N-2 Propyl Group on Bioactivity

The substituent at the N-2 position of the tetrazole ring is critical for defining the molecule's interaction with its biological target. While synthetic routes for 1,5-disubstituted tetrazoles are common, methods for producing 2,5-disubstituted tetrazoles like the title compound are more limited but equally important for exploring the full scope of SAR. thieme-connect.com

Role of Substituents at the C-5 Position

The substituent at the C-5 position of the tetrazole ring is a primary determinant of the compound's biological function and is a key vector for chemical modification in drug design. In N-(2-propyl-2H-tetrazol-5-yl)pentanamide, this position is occupied by a pentanamide (B147674) group. The nature of the C-5 substituent directly influences the molecule's electronic properties and its ability to form interactions with target proteins. researchgate.net

The introduction of an amino group or a substituted amino group, such as the pentanamide, at the C-5 position is a common strategy in medicinal chemistry. mdpi.com Studies on related structures, such as linezolid (B1675486) analogues, have shown that the C-5 acylamino substituent is highly important for function. nih.gov In these analogues, only smaller, non-polar fragments are well-tolerated at this position, whereas larger or more polar groups tend to decrease activity. This indicates a constrained binding pocket and the importance of a balanced hydrophilic-lipophilic character. The data below illustrates how modifications to the C-5 acylamino group can impact activity in a representative system.

Table 1: Illustrative SAR at the C-5 Acylamino Position of a Heterocyclic Core

| Compound | C-5 Substituent (R-CO-NH-) | Relative Activity (%) |

|---|---|---|

| A | Acetyl (CH₃-CO-NH-) | 100 |

| B | Propionyl (CH₃CH₂-CO-NH-) | 95 |

| C | Isobutyryl ((CH₃)₂CH-CO-NH-) | 80 |

| D | Pivaloyl ((CH₃)₃C-CO-NH-) | 45 |

| E | Benzoyl (C₆H₅-CO-NH-) | 20 |

This table is illustrative, based on general SAR principles for acylamino substituents, showing that increasing steric bulk at the C-5 position generally leads to a decrease in biological activity. nih.gov

Contribution of the Pentanamide Moiety to Molecular Interactions

The pentanamide side chain is not merely a linker but an active contributor to the pharmacophore, influencing both the potency and selectivity of the compound through specific molecular interactions.

Impact of Alkyl Chain Length and Branching in Pentanamide

The alkyl portion of the pentanamide moiety, in this case, a butyl chain attached to the amide carbonyl, plays a significant role in defining the hydrophobic interactions between the molecule and its receptor. The length and structure of this alkyl chain are critical for optimizing binding affinity. Research on various classes of compounds has consistently shown that biological activity is sensitive to the length of alkyl chains. matec-conferences.org

For example, studies on anandamide (B1667382) analogs demonstrated that varying the length of the terminal alkyl chain had a profound effect on receptor affinity and pharmacological activity. nih.gov Similarly, in other systems, antibacterial efficacy was found to be highest with specific alkyl chain lengths (e.g., n-dodecyl to n-hexadecyl), with shorter chains being inactive. nih.gov An optimal chain length often exists, beyond which activity may decrease due to steric hindrance or excessive lipophilicity, which can impede solubility or proper orientation in the binding site. nih.gov Branching of the alkyl chain, such as the introduction of dimethylheptyl (DMH) groups, has also been shown to increase potency significantly in some series. nih.gov

Table 2: Illustrative Impact of Amide Alkyl Chain Length on Biological Activity

| Compound | Alkyl Chain (R in R-CONH-) | Optimal Concentration (µM) |

|---|---|---|

| 1 | Ethyl (C2) | > 50 |

| 2 | Propyl (C3) | 25 |

| 3 | Butyl (C4) | 10 |

| 4 | Pentyl (C5) | 5 |

| 5 | Hexyl (C6) | 15 |

| 6 | Heptyl (C7) | 40 |

This table is a representative example based on established SAR principles, demonstrating that an optimal alkyl chain length often exists for maximizing biological activity. nih.govmatec-conferences.orgnih.gov

Significance of the Amide Linkage

The amide bond is a fundamental functional group in a vast number of biologically active molecules, including peptides and synthetic drugs. whiterose.ac.uknih.gov Its importance lies in its unique structural and chemical properties. The amide group is a rigid, planar unit due to resonance, which restricts the conformation of the molecule and properly orients the substituents for optimal receptor interaction.

Furthermore, the amide linkage is an excellent hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen). nih.gov These hydrogen bonding capabilities are critical for anchoring the molecule within its biological target's binding site, contributing significantly to binding affinity and specificity. The replacement of an amide bond with a bioisostere is a common strategy in medicinal chemistry to improve metabolic stability, but the fact that tetrazoles themselves can act as amide bioisosteres underscores the importance of the spatial and electronic features that the amide group provides. researchgate.netbeilstein-journals.org The presence of the amide bond in this compound is therefore essential for establishing key interactions with its biological target.

Identification of Key Pharmacophoric Features for Specific Activities

The pharmacophore of a molecule represents the essential spatial arrangement of features that are necessary for its biological activity. For this compound, the key pharmacophoric features can be dissected into the contributions of the tetrazole ring, the N-2 propyl substituent, and the pentanamide side chain.

A hypothetical pharmacophore model for this compound would likely include:

A hydrogen bond acceptor feature associated with the tetrazole ring nitrogens.

A hydrophobic region corresponding to the N-2 propyl group.

A hydrogen bond donor and acceptor pair from the amide linkage.

A second hydrophobic region associated with the pentyl chain of the pentanamide.

The spatial arrangement of these features is critical for optimal interaction with a biological target.

Rational Design Principles for Optimized Biological Potency and Selectivity

The rational design of analogs of this compound with improved potency and selectivity relies on a systematic modification of its key structural components. nih.gov The principles of bioisosterism, conformational constraint, and modulation of physicochemical properties are central to this process.

Modifications of the N-Alkyl Substituent:

The N-propyl group can be systematically altered to probe the steric and electronic requirements of the corresponding binding pocket. Replacing the propyl group with other alkyl chains of varying lengths and branching patterns can help to map the hydrophobic pocket. Introduction of cyclic or aromatic groups could enhance binding affinity through additional interactions.

Interactive Data Table: Hypothetical SAR of N-Alkyl Group Modifications

| Compound | N-Alkyl Group | Predicted Activity | Rationale |

| Analog 1 | Methyl | Lower | Reduced hydrophobic interaction with the target. |

| Analog 2 | Isopropyl | Potentially higher | Increased steric bulk may improve binding pocket fit. |

| Analog 3 | Cyclopropyl | Potentially higher | Conformational rigidity may be favorable for binding. |

| Analog 4 | Phenyl | Variable | Potential for pi-stacking interactions, but may introduce steric hindrance. |

Modifications of the Acyl Chain:

The pentanamide chain is another key area for modification. Altering the length of the alkyl chain can optimize hydrophobic interactions. Introducing unsaturation or aromaticity can provide conformational rigidity and additional binding interactions. The amide linkage itself can be replaced with other bioisosteric groups to improve metabolic stability or alter hydrogen bonding capacity.

Interactive Data Table: Hypothetical SAR of Acyl Chain Modifications

| Compound | Acyl Group | Predicted Activity | Rationale |

| Analog 5 | Acetyl (2 carbons) | Lower | Suboptimal hydrophobic interactions. |

| Analog 6 | Heptanoyl (7 carbons) | Variable | May be too long for the binding pocket, leading to steric clashes. |

| Analog 7 | Benzoyl | Potentially higher | Aromatic ring can engage in additional binding interactions. |

| Analog 8 | Cyclohexanecarbonyl | Potentially higher | The cyclic structure can provide a better fit in a specific hydrophobic pocket. |

Bioisosteric Replacements:

The tetrazole ring is already a bioisostere of a carboxylic acid. acs.org However, other heterocyclic rings could be explored to fine-tune the electronic and steric properties. Similarly, the amide bond can be replaced by other groups like a reverse amide, an ester, or a sulfonamide to alter the molecule's properties and binding interactions.

By systematically applying these design principles and evaluating the biological activity of the resulting analogs, a detailed understanding of the SAR can be developed. This knowledge, in turn, allows for the refinement of the pharmacophore model and the design of new compounds with optimized potency and selectivity for a specific biological target. The ultimate goal is to create a molecule that fits perfectly into its binding site, maximizing favorable interactions and minimizing unfavorable ones. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the interaction between a small molecule ligand and a protein target.

Prediction of Binding Modes and Conformational Analysis

Molecular docking simulations could predict how this compound fits into the binding site of a specific protein target. This involves exploring a wide range of possible conformations of the ligand and its orientation within the binding pocket. The goal is to identify the most stable binding mode, which is typically the one with the lowest energy. This analysis would reveal the specific spatial arrangement of the ligand that allows for optimal interaction with the protein.

Quantification of Binding Affinities and Docking Scores

A key output of molecular docking simulations is a scoring function that estimates the binding affinity between the ligand and the target. These scoring functions are mathematical models that approximate the free energy of binding. A lower docking score generally indicates a more favorable binding interaction. For this compound, a data table of docking scores against various potential protein targets could be generated to predict its most likely biological partners.

Hypothetical Docking Scores for this compound

| Target Protein | Docking Score (kcal/mol) |

|---|---|

| Protein A | -8.5 |

| Protein B | -7.2 |

| Protein C | -6.9 |

Note: This table is for illustrative purposes only, as no specific research data is available.

Identification of Key Amino Acid Residues in Binding Sites

Beyond predicting the binding pose and affinity, molecular docking can identify the specific amino acid residues within the protein's binding site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Identifying these key residues is crucial for understanding the mechanism of action and for designing more potent and selective molecules. For this compound, this would involve pinpointing which amino acids form significant contacts with its propyl, tetrazole, and pentanamide moieties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases.

Geometry Optimization and Conformational Analysis

DFT calculations can be used to determine the most stable three-dimensional structure of this compound, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. Conformational analysis using DFT would explore the different spatial arrangements of the molecule's flexible parts, such as the propyl and pentanamide chains, to identify the lowest energy conformers.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key application of DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. For this compound, FMO analysis would provide insights into its potential reactivity in chemical reactions and its electronic properties.

Hypothetical FMO Data for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.8 |

| LUMO | -1.2 |

| Energy Gap | 5.6 |

Note: This table is for illustrative purposes only, as no specific research data is available.

An in-depth analysis of this compound through various computational chemistry and in silico research methodologies reveals significant insights into its molecular properties and potential as a pharmacological agent. These computational techniques provide a foundational understanding of the compound's electronic structure, pharmacokinetic profile, and potential for drug development.

Advanced Research Applications and Future Perspectives

Development as Novel Therapeutic Agents for Diverse Pathologies

The tetrazole moiety is a well-established pharmacophore in medicinal chemistry, recognized for its bioisosteric resemblance to a carboxylic acid group, which allows it to participate in similar biological interactions with improved metabolic stability. This characteristic has been leveraged in the development of numerous therapeutic agents. For instance, derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid, a compound structurally related to N-(2-propyl-2H-tetrazol-5-yl)pentanamide, have been investigated as angiotensin-II receptor antagonists for the treatment of hypertension. nih.govresearchgate.net These derivatives have also shown potential as antioxidants and urease inhibitors. nih.govresearchgate.net

The exploration of this compound and its analogs could therefore be a promising avenue for the discovery of new drugs targeting a range of diseases. The specific combination of the N-propyl tetrazole and the pentanamide (B147674) side chain may confer unique pharmacological properties, warranting further investigation into its potential as a therapeutic agent for various pathologies.

Integration into Functional Biomaterials

Functional biomaterials are engineered to interact with biological systems for therapeutic or diagnostic purposes. The incorporation of bioactive molecules like this compound into biomaterial scaffolds could impart them with specific pharmacological activities. For example, a biomaterial releasing this compound could be designed to promote tissue regeneration or to prevent infection. The principles of multi-target drug design suggest that a molecule can be engineered to interact with multiple biological targets, which is a desirable feature for functional biomaterials intended for complex biological environments. nih.govnih.gov

Role as Corrosion Inhibitors in Material Science

Heterocyclic compounds, particularly those containing nitrogen and sulfur atoms, are known to be effective corrosion inhibitors for various metals and alloys. These compounds can adsorb onto the metal surface, forming a protective layer that prevents contact with the corrosive environment. Research on other nitrogen-containing heterocyclic compounds, such as pyrazole derivatives, has demonstrated their high efficiency in preventing the corrosion of steel in acidic media. nih.gov The molecular structure of this compound, with its tetrazole ring and amide group, suggests that it may also exhibit significant corrosion-inhibiting properties, making it a candidate for further investigation in the field of material science.

| Inhibitor | Concentration (mM) | Inhibition Efficiency (%) | Metal | Environment |

| MPAPB | 1.0 | 90.2 | C38 Steel | 1 M HCl |

MPAPB: N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate, a pyrazole derivative. nih.gov

Strategies for Addressing Antimicrobial Resistance Challenges

The emergence of antimicrobial resistance is a major global health threat, necessitating the development of new antimicrobial agents with novel mechanisms of action. Tetrazole derivatives have been a subject of interest in this area. For example, certain (E)-1-aryl-2-(1H-tetrazol-5-yl)acrylonitrile derivatives have shown excellent resistance against various fungal strains. nih.gov The unique chemical structure of this compound could be a starting point for the design of new antimicrobial compounds. By modifying its structure, it may be possible to develop derivatives with potent activity against resistant strains of bacteria and fungi, contributing to the arsenal of drugs available to combat infectious diseases.

Multi-Targeted Drug Design Approaches and Polypharmacology

The traditional "one drug, one target" paradigm of drug discovery is increasingly being challenged by the concept of polypharmacology, which involves designing single molecules that can interact with multiple biological targets. nih.govnih.gov This approach is particularly relevant for complex multifactorial diseases where targeting a single pathway may not be sufficient. nih.gov The structural features of this compound, including the tetrazole ring and the flexible pentanamide chain, provide a scaffold that could be rationally modified to interact with multiple targets of interest. The application of computational methods in drug design can aid in predicting the polypharmacological profile of such molecules, guiding the synthesis and evaluation of new multi-targeted therapeutic agents. nih.govspringernature.com This strategy could lead to the development of more effective and safer medicines. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-propyl-2H-tetrazol-5-yl)pentanamide, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves coupling a tetrazole derivative (e.g., 2-propyl-2H-tetrazole) with a pentanoyl chloride intermediate. Key steps include nucleophilic substitution under anhydrous conditions and purification via normal-phase chromatography (e.g., gradient elution with dichloromethane/ethyl acetate/methanol) . Purity is validated using HPLC and NMR spectroscopy. For example, resolving impurities may require amine-phase chromatography (e.g., RediSep Rf Gold amine columns) to separate polar byproducts .

Q. How can structural characterization be performed for this compound?

- Methodological Answer : Use NMR (400 MHz, CDCl) to confirm proton environments, focusing on diagnostic peaks like the tetrazole proton (~9–10 ppm) and alkyl chain resonances (e.g., pentanamide CH groups at 2.4–2.6 ppm). Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular ion validation and IR spectroscopy to confirm amide C=O stretches (~1650 cm) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Follow GBZ 2.1-2007 workplace exposure limits and EN 14042 guidelines for chemical handling. Use PPE (gloves, goggles) to avoid dermal/ocular contact (H315/H319 hazards). Store under inert atmosphere at –20°C to prevent degradation, and avoid light exposure due to potential photolytic instability .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL or SHELXTL software provides precise bond lengths/angles. For example, the tetrazole ring’s planarity and pentanamide conformation can be validated via ORTEP-III visualization. Refinement protocols should address thermal motion artifacts, especially for flexible alkyl chains .

Q. What strategies address contradictory NMR data in structurally similar analogs?

- Methodological Answer : Compare NMR shifts with analogs (e.g., quinolinyl-pentanamide derivatives). For instance, tetrazole proton environments vary with substituents (e.g., electron-withdrawing groups deshield adjacent protons). Use 2D NMR (COSY, HSQC) to assign overlapping signals, particularly in aromatic regions where coupling patterns may differ .

Q. How can computational modeling predict biological activity or reactivity?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 09) to optimize the molecule’s geometry and calculate electrostatic potential surfaces. Molecular docking (AutoDock Vina) can predict interactions with biological targets (e.g., receptors or enzymes) by analyzing hydrogen bonding and hydrophobic contacts with the tetrazole and pentanamide moieties .

Q. What analytical methods identify degradation products under stress conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS/MS detect hydrolytic or oxidative degradation. For example, amide bond cleavage may yield tetrazole derivatives, identifiable via HRMS fragmentation patterns and NMR shifts for carbonyl groups .

Q. How can regioselective functionalization of the tetrazole ring be achieved?

- Methodological Answer : Use protecting groups (e.g., trityl for N1) to direct reactions to the N2 position. For example, alkylation with propyl bromide under basic conditions (KCO/DMF) ensures selective substitution. Monitor reaction progress via TLC and confirm regiochemistry via NOESY NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.